

# A Technical Guide to the Spectroscopic Data of (+)-Sterebin A

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## Compound of Interest

**Compound Name:** (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one

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This technical guide provides a summary of the available spectroscopic and structural information for (+)-Sterebin A. While detailed, experimentally-derived NMR and mass spectrometry datasets are not publicly available in the immediate search results, this document consolidates the known structural and physical properties and presents a generalized workflow for the spectroscopic analysis of such natural products.

## Structural and Physical Properties of (+)-Sterebin A

(+)-Sterebin A is a sesquiterpenoid natural product.<sup>[1][2][3]</sup> Its chemical structure has been elucidated and is characterized by a decahydronaphthalene ring system with multiple hydroxyl groups and a butenone side chain.<sup>[4]</sup>

Table 1: Chemical Identity of (+)-Sterebin A

Identifier	Value
IUPAC Name	(E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one[4]
Molecular Formula	C <sub>18</sub> H <sub>30</sub> O <sub>4</sub> [4]
Molecular Weight	310.4 g/mol [4]
Absolute Configuration	1R, 2S, 3S, 4R, 4aS, 8aS[4]

## Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are crucial techniques for the structural elucidation and confirmation of natural products like (+)-Sterebin A. Although literature mentions that <sup>1</sup>H NMR analysis has been performed and is consistent with the proposed structure, specific chemical shift and coupling constant data are not readily available in the public domain.[4] Similarly, while the exact mass has been calculated, detailed mass spectrometry fragmentation data is not provided.

Table 2: <sup>1</sup>H NMR Spectroscopic Data of (+)-Sterebin A

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 3: <sup>13</sup>C NMR Spectroscopic Data of (+)-Sterebin A

Position	Chemical Shift (δ, ppm)
Data not available in search results	

Table 4: Mass Spectrometry Data of (+)-Sterebin A

Parameter	Value
Ionization Mode	Data not available
Exact Mass	310.21440943 Da[4]
Key Fragment Ions (m/z)	Data not available

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (+)-Sterebin A are not specified in the available search results. However, a general methodology for the spectroscopic analysis of a purified natural product is outlined below.

### 1. Sample Preparation:

- A purified sample of (+)-Sterebin A is dissolved in a suitable deuterated solvent for NMR analysis (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>). The choice of solvent depends on the solubility of the compound and the desired NMR experiment.
- For mass spectrometry, the sample is typically dissolved in a volatile solvent such as methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium acetate to promote ionization.

### 2. NMR Data Acquisition:

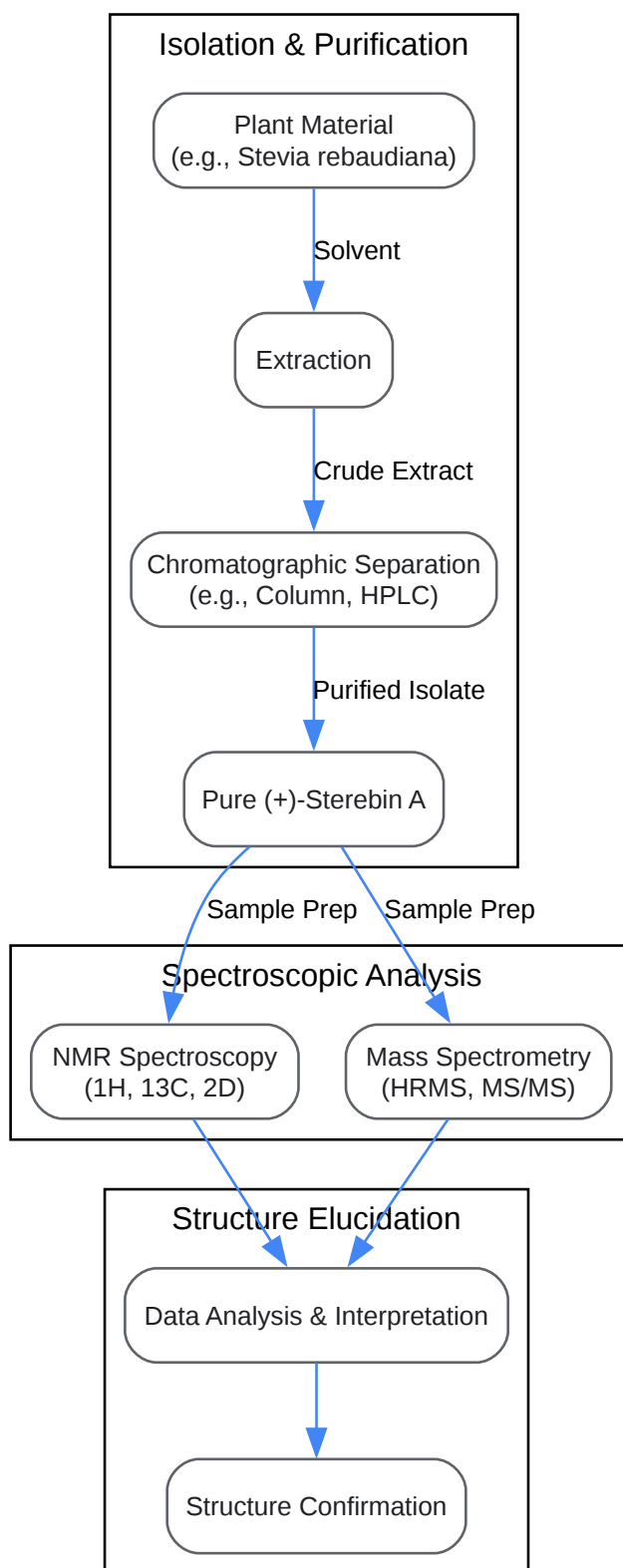
- <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- Standard 1D experiments (<sup>1</sup>H, <sup>13</sup>C, and DEPT) are performed to identify the proton and carbon environments.
- 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted to establish connectivity between protons and carbons, which is essential for assigning the complex structure.

### 3. Mass Spectrometry Data Acquisition:

- High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and elemental composition of the molecule.
- Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable information about the different structural motifs within the molecule.

## Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like (+)-Sterebin A.



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A generalized workflow for the isolation and spectroscopic analysis of natural products.

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## References

- 1. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C<sub>18</sub>H<sub>30</sub>O<sub>4</sub> | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. <sup>1</sup>H NMR Spectrum (1D, 600 MHz, H<sub>2</sub>O, experimental) (FDB021889) - FooDB [foodb.ca]
- 3. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 200 MHz, D<sub>2</sub>O, predicted) (HMDB0011724) [hmdb.ca]
- 4. Buy Sterebin A | 107647-14-3 [smolecule.com]
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